molecular formula C13H23ClN2O2 B7928909 N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928909
M. Wt: 274.79 g/mol
InChI Key: SWZKQRZUBOTOCY-UHFFFAOYSA-N
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Description

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic acetamide derivative characterized by a cyclohexyl backbone substituted with an acetylated isopropylamine group at the 2-position and a 2-chloroacetamide moiety.

Key structural features include:

  • Cyclohexyl ring: Provides conformational rigidity, influencing receptor binding .
  • 2-Chloroacetamide: A reactive electrophilic group that may enhance binding affinity to biological targets .

Properties

IUPAC Name

N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O2/c1-9(2)16(10(3)17)12-7-5-4-6-11(12)15-13(18)8-14/h9,11-12H,4-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZKQRZUBOTOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then acetylated using acetic anhydride in the presence of a base such as pyridine. The resulting acetylated product is then reacted with isopropylamine to introduce the isopropyl-amino group. Finally, the compound is chlorinated using thionyl chloride to obtain the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of chloroacetamides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
  • Antiviral Activity : Preliminary evaluations suggest potential efficacy against viruses like hepatitis C and respiratory syncytial virus (RSV), with effective concentrations reported in the micromolar range.

Medicine

Research into its pharmacological properties has revealed that this compound may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15). This inhibition can alter cellular signaling pathways, suggesting therapeutic potential in conditions such as inflammation and cancer.

Case Study 1: Phospholipidosis Induction

A study focused on drug-induced phospholipidosis highlighted that several compounds, including this compound, inhibit PLA2G15. This mechanism leads to phospholipid accumulation in lysosomes, indicating possible implications for drug toxicity profiles.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis involving various chloroacetamides, this compound was noted for its significant antibacterial activity against resistant strains. Such findings underscore its potential as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • U-47700 and AH-7921 exhibit high μ-opioid receptor (MOR) affinity due to aromatic dichlorophenyl groups, absent in the target compound .
  • The acetyl-isopropyl-amino group in the target compound may reduce metabolic degradation compared to dimethylamino substituents in U-drugs .

Isosteric and Functional Group Variants

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide

  • Structure : Retains the cyclohexyl and isopropyl groups but replaces the acetylated amine with a direct N-isopropyl bond .

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

  • Structure : Cyclopropyl replaces isopropyl in the acetylated amine .
  • Impact : Smaller substituent size may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration .

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

  • Structure : Methyl group replaces isopropyl in the acetylated amine .
  • Impact : Simplified substituent profile could improve synthetic accessibility but reduce receptor selectivity .

Biological Activity

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, an acetyl-isopropylamino moiety, and a chloroacetamide functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C_{13}H_{18}ClN_{2}O
  • CAS Number : 1353945-80-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism. Inhibition of this enzyme can lead to alterations in cellular signaling pathways and lipid accumulation within lysosomes, potentially contributing to therapeutic effects in various conditions such as inflammation or cancer .

Antimicrobial Activity

Recent investigations have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chloroacetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

Antiviral Activity

In the context of antiviral research, this compound has been evaluated alongside other nitrogen heterocycles. Some related compounds have demonstrated efficacy against viruses such as hepatitis C virus (HCV) and respiratory syncytial virus (RSV), with effective concentrations (EC50) reported in the micromolar range . This suggests that further exploration into the antiviral properties of this compound could be warranted.

Case Studies

  • Phospholipidosis Induction : A study focused on drug-induced phospholipidosis indicated that several compounds inhibit PLA2G15, leading to phospholipid accumulation in lysosomes. This mechanism was observed with this compound, suggesting its role in drug-induced toxicity profiles .
  • Antimicrobial Efficacy : In a comparative analysis of various chloroacetamides, this compound was included among compounds exhibiting notable antibacterial activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for further development in antimicrobial therapies .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeEC50/MIC ValueReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 μg/mL
AntiviralHepatitis C Virus6.7 μM
Enzyme InhibitionPLA2G15IC50 not specified

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